5-fluoro-4-phenyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine
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Overview
Description
5-fluoro-4-phenyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring substituted with a fluorine atom, a phenyl group, and a piperazine ring linked to a triazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-phenyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-dichloropyrimidine and aniline derivatives.
Substitution Reactions: The fluorine atom is introduced via nucleophilic substitution using a fluorinating agent like potassium fluoride.
Piperazine and Triazole Introduction: The piperazine ring is attached to the pyrimidine core through a nucleophilic substitution reaction. Subsequently, the triazole moiety is introduced via a click chemistry reaction, typically involving azide and alkyne precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-phenyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium fluoride for fluorination, azides, and alkynes for click chemistry reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
5-fluoro-4-phenyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biology: It is used as a molecular probe to study biological pathways and interactions.
Industry: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-4-phenyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
5-chloro-4-phenyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine: Substitutes chlorine for fluorine, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of the fluorine atom in 5-fluoro-4-phenyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine enhances its lipophilicity and metabolic stability, making it a unique and potentially more effective compound compared to its analogs.
Properties
Molecular Formula |
C18H20FN7 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
5-fluoro-4-phenyl-6-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C18H20FN7/c19-16-17(15-4-2-1-3-5-15)20-14-21-18(16)25-11-8-24(9-12-25)10-13-26-22-6-7-23-26/h1-7,14H,8-13H2 |
InChI Key |
GLLYOAJCFRXEIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2N=CC=N2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Origin of Product |
United States |
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